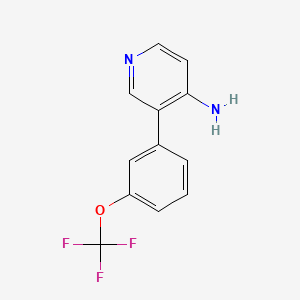

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-2-8(6-9)10-7-17-5-4-11(10)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAQHXIIKOQKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734700 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258608-56-8 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-(Trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position on the phenyl ring.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reaction: The resulting amine is coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative of the pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyridinamine Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Pharmacological Relevance

Target Compound :

Analogues :

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine (CAS 1261591-62-1) :

- Used in high-value pharmaceutical intermediates, with commercial production scaling .

- Higher molecular weight (236.21 vs. 178.11) may reduce blood-brain barrier penetration compared to the target compound.

4-(Trifluoromethyl)pyridin-3-amine (CAS 175204-80-5) :

Target Compound :

- Likely synthesized via reductive amination or Suzuki-Miyaura coupling, as described for analogues in and . Example: Step 1: Coupling of 3-(trifluoromethoxy)phenylboronic acid with 4-aminopyridine. Step 2: Purification via column chromatography .

Analogues :

Stability and Reactivity

Biologische Aktivität

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a trifluoromethoxy group and an amine functional group. The presence of the trifluoromethoxy moiety enhances lipophilicity and metabolic stability, which are critical for biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in disease processes, thereby exerting anticancer or antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The trifluoromethoxy group is believed to play a role in enhancing this activity by improving the compound's interaction with microbial targets.

- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties, particularly against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Various modifications to the core structure have been studied:

Case Studies

- Inhibition Studies : In vitro assays demonstrated that derivatives of this compound could inhibit specific enzymes associated with cancer progression. For example, one study reported that a related compound inhibited Sfp-PPTase activity effectively, suggesting potential for anticancer applications .

- Antimicrobial Testing : A series of tests against bacterial strains indicated that modifications to the trifluoromethoxy group significantly impacted antimicrobial efficacy. Compounds with enhanced lipophilicity showed better penetration into bacterial membranes, leading to increased effectiveness.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki-Miyaura coupling | 65–85 | ≥97 | Requires palladium catalysts |

| Electrophilic fluorination | 50–70 | 90–95 | Sensitivity to moisture and oxygen |

Optimization : Use of anhydrous conditions and catalysts (e.g., Pd(PPh₃)₄) improves yields .

How can researchers optimize reaction conditions to enhance yield and purity in the synthesis of this compound?

Answer:

Critical factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki reactions .

- Temperature control : Reactions performed at 80–100°C minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

Advanced Tip : Design of Experiments (DoE) can statistically optimize parameters like solvent ratio and reaction time .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm structural integrity. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ –58 to –62 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 269.06) .

- X-ray crystallography : Resolves stereochemistry (e.g., dihedral angles between pyridine and phenyl rings) .

Q. Table 2: Representative NMR Data

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine C-H | 8.2–8.5 | Singlet |

| Aromatic C-H (phenyl) | 7.1–7.4 | Multiplet |

How does the trifluoromethoxy group influence the compound’s biological activity and physicochemical properties?

Answer:

- Lipophilicity : The –OCF₃ group increases logP by ~1.5 units, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

- Bioactivity : In antifungal studies, analogs with –OCF₃ showed 10-fold higher potency than non-fluorinated derivatives .

Advanced Insight : Molecular docking reveals –OCF₃ forms hydrophobic interactions with enzyme active sites (e.g., CYP450) .

How should researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) .

- Purity differences : Confirm compound purity via HPLC (≥95%) and control for residual solvents .

- Structural analogs : Compare activity of 3-(Trifluoromethoxy)phenyl derivatives with other fluorinated pyridines .

Methodological Fix : Replicate studies under identical conditions and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What computational tools are recommended for studying the interactions of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to receptors (e.g., kinases) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Relate –OCF₃ electronic parameters (Hammett σ) to bioactivity .

Case Study : A pyridine derivative showed a docking score of –9.2 kcal/mol against EGFR, correlating with IC₅₀ = 0.8 µM .

What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : –20°C under argon; desiccate to prevent hydrolysis of –OCF₃ .

- Handling : Use gloveboxes for air-sensitive reactions .

- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; confirm via TLC .

How can researchers design derivatives of this compound to improve selectivity in target binding?

Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to enhance π-stacking .

- Scaffold hopping : Replace pyridine with pyrimidine to alter hydrogen-bonding capacity .

- Protease mapping : Use SPR to identify off-target interactions and refine substituents .

Example : A methyl group at the pyridine 2-position reduced off-target binding by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.